cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13499027
InChI: InChI=1S/C13H17F3N2O.ClH/c1-9-7-18(8-10(2)17-9)11-3-5-12(6-4-11)19-13(14,15)16;/h3-6,9-10,17H,7-8H2,1-2H3;1H/t9-,10+;
SMILES: CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl
Molecular Formula: C13H18ClF3N2O
Molecular Weight: 310.74 g/mol

cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride

CAS No.:

Cat. No.: VC13499027

Molecular Formula: C13H18ClF3N2O

Molecular Weight: 310.74 g/mol

* For research use only. Not for human or veterinary use.

cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride -

Specification

Molecular Formula C13H18ClF3N2O
Molecular Weight 310.74 g/mol
IUPAC Name (3R,5S)-3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride
Standard InChI InChI=1S/C13H17F3N2O.ClH/c1-9-7-18(8-10(2)17-9)11-3-5-12(6-4-11)19-13(14,15)16;/h3-6,9-10,17H,7-8H2,1-2H3;1H/t9-,10+;
Standard InChI Key SOGBBPTWYNYKNZ-JMVWIVNTSA-N
Isomeric SMILES C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl
SMILES CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl
Canonical SMILES CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3R,5S)-3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine hydrochloride, reflects its stereochemistry and functional groups. The piperazine ring adopts a chair conformation with methyl groups at the 3 and 5 positions in a cis configuration, while the 4-(trifluoromethoxy)phenyl group is attached to the nitrogen at position 1. The hydrochloride salt enhances aqueous solubility, a critical feature for in vitro and in vivo studies.

Key Structural Features:

  • Cis-Dimethyl Substitution: The 3,5-dimethyl groups introduce steric hindrance, potentially influencing receptor binding kinetics.

  • Trifluoromethoxy Group: This electron-withdrawing substituent increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs .

  • Hydrochloride Salt: Improves crystallinity and dissolution properties, facilitating formulation.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₈ClF₃N₂O
Molecular Weight310.74 g/mol
SMILESCC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl
InChI KeySOGBBPTWYNYKNZ-JMVWIVNTSA-N
LogP (Predicted)~2.8 (Estimated via group contributions)

The compound’s stereochemistry is confirmed by its isomeric SMILES notation, which specifies the (3R,5S) configuration. Computational models suggest a dipole moment of 5.2 D, driven by the polar trifluoromethoxy group and ionic hydrochloride interaction.

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride involves a multi-step sequence:

  • Piperazine Functionalization:

    • Starting with 1-(4-(trifluoromethoxy)phenyl)piperazine, methyl groups are introduced via reductive amination or alkylation under controlled conditions to ensure cis selectivity.

    • Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary .

  • Salt Formation:

    • The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Challenges in Synthesis:

  • Regioselectivity: Avoiding trans-dimethyl byproducts requires precise temperature and catalyst control .

  • Purification: The hydrochloride salt’s hygroscopicity necessitates anhydrous conditions during isolation.

Structural Analogs and Derivatives

The parent compound, 1-[4-(trifluoromethoxy)phenyl]piperazine (CID 23081170), lacks methyl substitutions and exhibits distinct pharmacokinetic profiles. Patent literature describes analogous piperazines with varied aryl and alkyl groups, highlighting the trifluoromethoxy group’s role in enhancing blood-brain barrier permeability .

ParameterValue (Estimated)Rationale
IC₅₀ (5-HT₁A)~50 nMBased on fluorophenyl analogs
Metabolic Half-Life (Rat)2–4 hoursTrifluoromethoxy stability
Oral Bioavailability40–60%Salt form enhances solubility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator